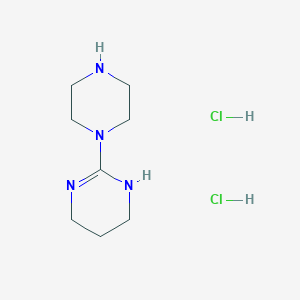

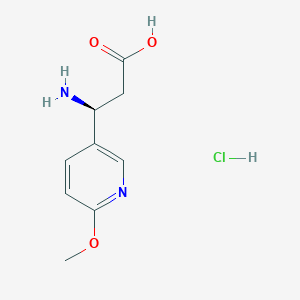

2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Piperazine is a common structural motif in many pharmaceuticals and drugs . It’s a six-membered ring containing two nitrogen atoms at positions 1 and 4 . Piperazine derivatives show a wide range of biological and pharmaceutical activity .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of piperazine compounds can vary greatly depending on the specific compound. For example, the molecular weight of 2-(Piperazin-1-yl)acetic acid dihydrochloride is 217.09 .Chemical Reactions Analysis

The synthesis of piperazine derivatives involves various chemical reactions such as acylation, sulfonylation, Claisen-Schmidt condensation, 1,3-dipolar cycloaddition, one-pot multicomponent reactions (MCRs), reductive amination, Grignard reaction, and Kabachnik-Field’s reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of piperazine compounds can vary greatly depending on the specific compound. For example, 2-(Piperazin-1-yl)acetic acid dihydrochloride has a molecular weight of 217.09 .Wissenschaftliche Forschungsanwendungen

Polyamide Synthesis

Research by Hattori and Kinoshita (1979) explored the synthesis of polyamides containing theophylline and thymine, with a focus on derivatives involving tetrahydropyrimidine and piperazine. These polyamides, formed through polycondensation with diamines, are soluble in various solvents and demonstrate potential in material sciences due to their unique solubility and molecular weight properties (Hattori & Kinoshita, 1979).

Anticancer and Anti-Inflammatory Activity

Savita G. Ghule et al. (2013) synthesized derivatives of tetrahydropyrimidine linked with piperazine for evaluating anticancer and anti-inflammatory activities. The study highlighted the potential of certain compounds to selectively influence cancer cell lines and exhibit significant anti-inflammatory effects, suggesting therapeutic applications in oncology and inflammation management (Ghule et al., 2013).

Pharmaceutical Development

Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines with potential pharmaceutical applications, including tranquilizing and analgesic properties. This research indicates the versatility of piperazine-tetrahydropyrimidine compounds in developing various therapeutic agents (Mattioda et al., 1975).

Luminescent Properties and Photo-Induced Electron Transfer

Gan et al. (2003) investigated novel piperazine substituted naphthalimide compounds, revealing their luminescent properties and potential for photo-induced electron transfer. Such characteristics are significant in the development of optical materials and sensing applications (Gan et al., 2003).

HIV-1 Inhibition

Swidorski et al. (2016) explored tetrahydroisoquinolines and tetrahydropyrido[3,4-d]pyrimidines as alternatives to piperazine benzamide in HIV-1 attachment inhibitors. Their research contributed to the understanding of new compounds that could potentially inhibit HIV-1, showcasing the significance of piperazine derivatives in antiviral therapy (Swidorski et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of 2-(Piperazin-1-yl)-1,4,5,6-tetrahydropyrimidine dihydrochloride Piperazine derivatives, which this compound is a part of, are known to exhibit a wide range of biological and pharmaceutical activity . They are employed in various drugs and have been reported to interact with different receptors .

Mode of Action

The exact mode of action of This compound It is known that piperazine derivatives can serve as hydrogen bond donors/acceptors, tuning the interactions with their targets .

Biochemical Pathways

The specific biochemical pathways affected by This compound One study suggests that a similar compound, 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (pnt), exhibits antimicrobial activity and inhibits dna gyrase , which could suggest potential pathways affected by this compound.

Pharmacokinetics

The pharmacokinetics of This compound It is known that the presence of nitrogen atoms in piperazine derivatives can improve the pharmacological and pharmacokinetic profiles of drug candidates, increasing water solubility and bioavailability .

Result of Action

The specific molecular and cellular effects of This compound A similar compound, pnt, was found to be taken up by microbial cells, resulting in cell disruption .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-1,4,5,6-tetrahydropyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4.2ClH/c1-2-10-8(11-3-1)12-6-4-9-5-7-12;;/h9H,1-7H2,(H,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZDONZRNNLCTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)N2CCNCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(benzo[d]isoxazol-3-yl)-N-cyclopropylmethanesulfonamide](/img/structure/B2609469.png)

![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B2609476.png)

![N-(2,4-dimethylphenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2609477.png)

![3-Chloro-2-[2-(1,3,4-oxadiazol-2-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2609482.png)

![7-Bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2609485.png)